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Samatasvir (IDX719) Overview

Samatasvir is an investigational, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural

protein 5A (NS5A) [1] [2]. It was designed to be a highly potent, once-daily oral drug with a high barrier to

resistance.

Property

Description

Molecular Target

Developmental Stage

Key In Vitro Feature

Clinical Trial Antiviral
Activity

Planned Use

HCV NS5A protein [3] [4]

Investigational (as of 2014); development continued by Merck & Co. after
acquisition of ldenix [2].

Low-picomolar potency (EC50) against HCV genotypes 1-5 [3] [4].

Rapid and profound reduction in HCV RNA shown in a 3-day monotherapy
study in treatment-naive patients with GT 1-4 [1] [5] [6].

To be used in combination with other Direct-Acting Antivirals (DAAS) [2].

Key Experimental Data & Resistance Profile
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Understanding the resistance profile is critical for troubleshooting experimental outcomes and understanding

the drug's limitations.

Antiviral Activity and Key Resistance Mutations

The following table summarizes the antiviral response and primary resistance-associated substitutions

(RASs) identified for samatasvir.

Mean Max HCV
Genotype RNA Reduction
(log10 IU/mL)

Key Resistance-
Associated
Substitutions (RASS)

Notes

la 3.2-3.6[1][5]
1b 3.0-4.3[1][5]
2 Variable [1] [6]
3 3.2-3.4[1][5]
4 3.6-3.9[1][5]

M28V, L31M, H58P [7]

L28V, L31M, Q54H,
Y93H, 1280V [7]

L31M [1] [6]

Information not
specific to samatasvir
in results.

M31 (present at
baseline in responding
patients) [6]

In vitro, RASs were identified at positions
28, 30, 31, 32, and 93 [3] [4].

Activity was highly dependent on
polymorphism at NS5A position 31. Potent
activity with baseline L31, but minimal
activity with baseline M31 [1] [6].

Despite the presence of M31, genotype 4
patients responded well to treatment [6].

This relationship between the baseline NS5A polymorphism and the antiviral effect in Genotype 2 can be

visualized as a decision pathway:
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Experimental Protocols from Cited Studies

Here are the summarized methodologies from key studies, which can serve as a reference for experimental

design.

1. In Vitro Resistance Selection and Profiling [3] [4]

e Objective: To characterize the in vitro resistance profile of samatasvir.
e Cell System: Huh-7 human hepatoma cells.
¢ Replicons: Genotype la (H77 strain) luciferase-reporter replicon cells.

¢ Method:
o Cells were cultured in the presence of increasing concentrations of samatasvir.

o Viral RNA was extracted from resistant colonies and sequenced to identify mutations.
o Site-directed mutagenesis was used to introduce identified mutations into naive replicons to

confirm their role in resistance.
¢ Key Output: Identification of NS5A amino acids 28, 30, 31, 32, and 93 as key sites for samatasvir

resistance.

2. Clinical Monotherapy Trial [1] [5] [6]
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e Objective: To evaluate the antiviral activity, pharmacokinetics, and safety of samatasvir
monotherapy.
¢ Study Design: Randomized, double-blind, placebo-controlled, multiple-dose study.
¢ Participants: Treatment-naive patients with chronic HCV genotype 1-4 infection.
¢ Intervention: Oral samatasvir (25, 50, or 100 mg) or placebo once or twice daily for 3 days.
e Data Collection:
o Virology: Plasma HCV RNA levels were measured frequently from baseline up to Day 10.
o Pharmacokinetics: Plasma samples were collected for drug concentration analysis.
o Resistance Analysis: Population sequencing of the NS5A region was performed on baseline
and on-treatment samples.
¢ Key Output: Quantification of antiviral potency (log10 HCV RNA reduction) and correlation of
response with baseline viral polymorphisms.

FAQs for Researchers

Q: What is the significance of the NS5A L31M polymorphism? A: The polymorphism at position 31 in
the NS5A protein is a critical determinant of samatasvir's efficacy, particularly for Genotype 2 [1] [6]. The
presence of methionine (M31) instead of leucine (L31) at this baseline confers high-level resistance to the

drug, leading to treatment failure. This is a key factor to control for in pre-clinical experiments involving

GT2.

Q: Are there naturally occurring resistance mutations to samatasvir in DAA-naive patients? A: Yes. A
2013 study found that potential resistance mutations to NS5A inhibitors like samatasvir exist naturally in
DAA-naive patient populations [7]. For genotype 1b, mutations such as L31M and Y93H were observed in a
significant portion of patients. It is crucial to perform baseline sequencing in clinical trials or consider this in

experimental models to account for pre-existing resistance.

Q: How does samatasvir perform in combination with other antivirals? A: In vitro studies showed that
samatasvir has an overall additive effect when combined with interferon-alfa, ribavirin, HCV protease
inhibitors, and polymerase inhibitors (both nucleotide and non-nucleoside) [3] [4]. It was not cross-resistant

with these other drug classes, making it a promising component for all-oral DAA combination regimens.

Important Note on Information Currency
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The most recent data found in this search is from 2014. Samatasvir's development may have been
discontinued or advanced significantly since then, and newer, more effective NS5A inhibitors like
velpatasvir and pibrentasvir are now standard [8]. For the latest research status, please consult current

clinical trial databases (e.g., ClinicalTrials.gov) and recent scientific literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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